2-Chloro-5-hydrazinylphenol hydrochloride
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Overview
Description
2-Chloro-5-hydrazinylphenol hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-hydrazinylphenol hydrochloride typically involves the reaction of 5-amino-2-chlorophenol with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-amino-2-chlorophenol
Reagent: Hydrazine hydrate
Reaction Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures to facilitate the formation of 2-chloro-5-hydrazinylphenol. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 5-amino-2-chlorophenol and hydrazine hydrate are handled in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydrazinylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Phenols: Formed through nucleophilic substitution
Scientific Research Applications
2-Chloro-5-hydrazinylphenol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-5-hydrazinylphenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chlorophenol: The parent compound from which 2-chloro-5-hydrazinylphenol hydrochloride is derived.
2-Chloro-5-nitrophenol: Another derivative of 2-chlorophenol with different functional groups.
2-Chloro-5-methylphenol: A structurally similar compound with a methyl group instead of a hydrazinyl group.
Uniqueness
This compound is unique due to its hydrazinyl functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-5-hydrazinylphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c7-5-2-1-4(9-8)3-6(5)10;/h1-3,9-10H,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPKMMVEQBQUJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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